2-(5-methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine
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Overview
Description
2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the dithian-5-amine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithian moiety to a thiol group.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dithian-5-amine moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Contains an imidazole ring and is used as an H2 receptor antagonist.
Metronidazole: Another imidazole derivative with antibacterial and antiprotozoal activities.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
2-(5-Methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine is unique due to the presence of both the imidazole ring and the dithian-5-amine moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
75815-64-4 |
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Molecular Formula |
C8H13N3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)-1,3-dithian-5-amine |
InChI |
InChI=1S/C8H13N3S2/c1-5-7(11-4-10-5)8-12-2-6(9)3-13-8/h4,6,8H,2-3,9H2,1H3,(H,10,11) |
InChI Key |
QLDRYQDHPQYQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2SCC(CS2)N |
Origin of Product |
United States |
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